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For decades, boron-containing compounds were largely relegated to the periphery of medicinal

chemistry, often viewed with skepticism due to perceived toxicity.[1][2] This paradigm was

shattered by the landmark approval of bortezomib in 2003, a dipeptide boronic acid that

revolutionized the treatment of multiple myeloma.[3][4] This event catalyzed a surge of interest

in the unique chemical properties of the boronic acid moiety, transforming it from a synthetic

curiosity into a validated and versatile pharmacophore. Boronic acids are now recognized for

their unique ability to form reversible covalent bonds with biological targets, a mechanism that

offers a compelling combination of high potency and tunable target engagement.[5][6][7]

This guide, intended for researchers, medicinal chemists, and drug development professionals,

provides a comprehensive exploration of the journey of boronic acid drugs from fundamental

chemical principles to clinical application. We will dissect the causality behind their

mechanisms of action, detail the workflows for their discovery and synthesis, and examine the

key challenges and triumphs that have defined this exciting class of therapeutics.

Chapter 1: The Boronic Acid Pharmacophore: A
Unique Chemical Toolkit
The utility of boronic acids in drug design stems directly from the fundamental chemistry of the

boron atom. Its electron-deficient nature and ability to interchange between sp² (trigonal planar)

and sp³ (tetrahedral) hybridization states are the basis for its powerful and unique interactions

with biological macromolecules.[7]
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The Heart of the Interaction: Reversible Covalent
Inhibition
The defining feature of boronic acid drugs is their capacity for reversible covalent inhibition,

most notably with the hydroxyl group of serine or threonine residues found in the active sites of

many enzymes.[8][9] The boron atom in a boronic acid possesses a vacant p-orbital, making it

an effective Lewis acid. When it approaches a nucleophilic serine residue in an enzyme's

active site, the serine's hydroxyl oxygen attacks the electrophilic boron atom.[7]

This interaction leads to the formation of a stable, tetrahedral boronate adduct.[7] Crucially, this

adduct is a transition-state analogue, mimicking the high-energy tetrahedral intermediate of

natural substrate hydrolysis (e.g., peptide bond cleavage).[10][11] By locking the enzyme in

this state, the inhibitor effectively blocks its catalytic activity. Unlike many covalent inhibitors

that form irreversible bonds, this boronate complex is reversible, allowing for a dynamic

equilibrium that can be fine-tuned to balance potency with safety by minimizing permanent off-

target interactions.[6][12]
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Figure 1: Mechanism of reversible covalent inhibition of a serine protease by a boronic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://www.mdpi.com/1420-3049/26/7/2026
https://en.wikipedia.org/wiki/Vaborbactam
https://pmc.ncbi.nlm.nih.gov/articles/PMC3703777/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3703777/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3360951/
https://www.mdpi.com/1422-0067/26/9/4182
https://pubs.rsc.org/en/content/articlehtml/2010/md/c0md00119h
https://www.pnas.org/doi/10.1073/pnas.2022696118
https://www.benchchem.com/product/b1403563?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1403563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Key Physicochemical Properties for Drug Design
Several physicochemical properties make boronic acids attractive for medicinal chemistry:

pKa: Most simple boronic acids have a pKa in the range of 8-10, meaning they remain

largely protonated and neutral under physiological pH conditions (around 7.4).[6][7] This

neutrality can aid in cell membrane permeability.

Stability: Despite their reactivity in an enzyme active site, boronic acids are remarkably

stable compounds, facilitating their synthesis, handling, and formulation.[5][6]

Bioisosterism: Initially, boronic acids were considered bioisosteres of carboxylic acids.[6]

While they share some structural similarities, their unique electronic properties and ability to

form covalent bonds have established them as a distinct class of pharmacophore, often

referred to as a "warhead."

Chapter 2: Pillars of Boronic Acid Therapeutics: Key
Drug Classes
The principles of boronic acid chemistry have been successfully applied to several distinct

classes of enzymes, leading to FDA-approved drugs for cancer, infectious diseases, and

inflammatory conditions.

Proteasome Inhibitors: A New Era in Cancer Therapy
The ubiquitin-proteasome system is a critical pathway for protein degradation, regulating the

levels of proteins involved in cell cycle progression, apoptosis, and signal transduction.[13]

Cancer cells, particularly those in multiple myeloma, are highly dependent on this pathway to

degrade pro-apoptotic proteins and survive.[14]

Mechanism of Action: Boronic acid drugs like bortezomib and ixazomib act as potent, reversible

inhibitors of the 26S proteasome.[15][16] The boron atom specifically forms a covalent adduct

with the N-terminal threonine residue in the active site of the chymotrypsin-like (β5) subunit of

the 20S proteasome core.[14][17] This inhibition prevents the breakdown of key regulatory

proteins, including IκB (an inhibitor of the pro-survival NF-κB pathway) and various pro-

apoptotic factors.[13][17] The resulting accumulation of these proteins triggers cell cycle arrest

and apoptosis in malignant cells.[17][18]
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Figure 2: Inhibition of the Ubiquitin-Proteasome Pathway by boronic acid drugs.

β-Lactamase Inhibitors: Restoring Antibiotic Efficacy
Bacterial resistance to β-lactam antibiotics, often mediated by β-lactamase enzymes that

hydrolyze the antibiotic's active ring, is a critical global health threat. Serine β-lactamases,

including the dangerous Klebsiella pneumoniae carbapenemase (KPC), utilize an active site

serine to neutralize these drugs.[9]

Mechanism of Action: Vaborbactam is a cyclic boronic acid β-lactamase inhibitor.[19] It is

designed to fit into the active site of serine β-lactamases where its boron atom forms a

reversible covalent bond with the catalytic serine residue.[9][20] This action effectively

neutralizes the resistance enzyme, protecting co-administered β-lactam antibiotics like

meropenem from degradation and allowing them to reach their ultimate target, the penicillin-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.benchchem.com/product/b1403563?utm_src=pdf-body-img
https://en.wikipedia.org/wiki/Vaborbactam
https://pmc.ncbi.nlm.nih.gov/articles/PMC6985712/
https://en.wikipedia.org/wiki/Vaborbactam
https://pmc.ncbi.nlm.nih.gov/articles/PMC11200783/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1403563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


binding proteins (PBPs) involved in bacterial cell wall synthesis.[21] Vaborbactam itself has no

antibacterial activity; its sole purpose is to act as a "bodyguard" for the antibiotic.[9][21]
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Figure 3: Vaborbactam protects β-lactam antibiotics from enzymatic degradation.

Expanding Horizons: Other Enzyme Targets
The success in oncology and infectious disease has spurred research into other enzyme

classes:

Phosphodiesterase 4 (PDE4): Crisaborole, a benzoxaborole-based drug, is a topical PDE4

inhibitor used to treat atopic dermatitis.[3][4] The boron atom interacts with the bimetal center

in the PDE4 active site.

Serine Proteases: Boronic acids are potent inhibitors of various serine proteases and are

being investigated for targets like Prostate-Specific Antigen (PSA) and neutrophil elastase.

[10][22][23]

Histone Deacetylases (HDACs): Preclinical studies have shown that boronic acid derivatives

can act as potent HDAC inhibitors, another important target in oncology.[7][24]
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Chapter 3: The Drug Discovery and Development
Workflow
Bringing a boronic acid drug to market requires a specialized workflow that accounts for its

unique chemistry, from initial synthesis to preclinical evaluation.

Lead Discovery and Optimization
The discovery of boronic acid inhibitors often follows a rational design approach. A common

strategy involves identifying a known peptide substrate or inhibitor of a target enzyme and

replacing a key functional group (like an aldehyde) with a boronic acid.[25] This was the

foundational strategy for bortezomib's design, which evolved from peptide aldehyde inhibitors.

[25]

Structure-activity relationship (SAR) studies are crucial for optimizing potency and selectivity.

For proteasome inhibitors, for example, 3D-QSAR studies revealed three critical regions for

interaction: the boronic acid for covalent bonding, an aromatic ring, and a pyrazinyl group.[25]

Table 1: Example Structure-Activity Relationship (SAR) for Dipeptide Boronic Acid Proteasome

Inhibitors
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Position Modification Impact on Activity Rationale

P1 Site Leucine side chain High Potency

Optimal fit into the S1

hydrophobic pocket of

the proteasome's β5

subunit.

P2 Site Pyrazinecarbonyl High Potency

Forms key hydrogen

bonds and

hydrophobic

interactions within the

S2 pocket.

N-terminus N-capping group
Modulates cell

permeability & PK

Can be modified to

improve oral

bioavailability and

metabolic stability.

Boron Boronic Acid Essential for Activity

Covalent warhead that

binds to the catalytic

threonine residue.

A Practical Guide to Synthesis
The ability to readily synthesize diverse boronic acids is fundamental to discovery efforts. While

classical methods using Grignard or organolithium reagents exist, modern transition metal-

catalyzed reactions have become the workhorses of medicinal chemistry.[1][5]

Figure 4: Generalized workflow for the synthesis of boronic acid drug candidates.

Experimental Protocol: Nickel-Catalyzed Decarboxylative Borylation

This innovative method, developed by the Baran group at Scripps, allows for the direct

conversion of abundant carboxylic acids into valuable boronic acids, significantly streamlining

synthesis.[22]

Objective: To synthesize a boronic acid from a corresponding carboxylic acid starting material.

Materials:
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Carboxylic acid starting material (1.0 equiv)

Bis(pinacolato)diboron (B₂(pin)₂) (1.5 equiv)

Nickel(II) chloride dimethoxyethane complex (NiCl₂·DME) (10 mol %)

4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (12 mol %)

Potassium phosphate (K₃PO₄) (3.0 equiv)

Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

Inert Atmosphere: To an oven-dried reaction vessel, add the carboxylic acid, B₂(pin)₂,

NiCl₂·DME, dtbbpy, and K₃PO₄.

Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen)

three times. Add the anhydrous solvent via syringe.

Reaction: Stir the reaction mixture at an elevated temperature (e.g., 100-120 °C) and monitor

its progress by TLC or LC-MS.

Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic

solvent (e.g., ethyl acetate) and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure. Purify the resulting crude boronic ester via column chromatography.

Hydrolysis (if necessary): The resulting boronic ester can often be used directly or

hydrolyzed to the free boronic acid using standard conditions (e.g., treatment with an acid or

base).

Causality: The nickel catalyst is key to this transformation. It facilitates the oxidative addition

into the C-O bond of an activated carboxylic acid derivative, followed by a reductive elimination

step that forms the new C-B bond, effectively replacing a carbon-based functional group with

boron.[22]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.drugdiscoverytrends.com/simple-synthesis-method-yields-boronic-acid-based-drugs/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1403563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preclinical Challenges and Solutions
Pharmacokinetics & Prodrugs: While bortezomib is administered intravenously, the

development of the orally bioavailable ixazomib was a major advance.[26] Ixazomib is

administered as a citrate ester prodrug, which is rapidly hydrolyzed under physiological

conditions to the active boronic acid form.[27] This strategy protects the reactive boronic acid

group during absorption.

Metabolism: Boronic acids can be metabolized via CYP- and non-CYP-mediated pathways.

A key metabolic route is oxidative deboronation, which cleaves the C-B bond.[28]

Understanding these pathways is critical for predicting drug-drug interactions and patient

variability.

Toxicology: A primary concern is off-target inhibition of other serine hydrolases.[9] Medicinal

chemistry efforts focus on designing molecules with high selectivity for the intended target to

minimize side effects. For example, bortezomib is known to cause peripheral neuropathy, a

dose-limiting toxicity that requires careful patient monitoring.[17]

Chapter 4: Case Studies: From Bench to Bedside
The successful translation of boronic acid chemistry into life-saving medicines is best illustrated

through the development stories of key approved drugs.

Case Study 1: Bortezomib (Velcade®) & Ixazomib
(Ninlaro®)
The development of these first- and second-generation proteasome inhibitors marked a turning

point for multiple myeloma treatment. Ixazomib was developed to offer an oral alternative to the

intravenously administered bortezomib, improving convenience and patient quality of life.[26]

[27]

Table 2: Comparison of FDA-Approved Proteasome Inhibitors
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Feature Bortezomib (Velcade®) Ixazomib (Ninlaro®)

FDA Approval (MM) 2003[3] 2015[4][26]

Administration
Intravenous /

Subcutaneous[17]

Oral (as citrate ester prodrug)

[26][27]

Binding Reversibility
Reversible, slow dissociation

(t½ ≈ 110 min)[26]

Reversible, faster

dissociation[28]

Terminal Half-life 9-15 hours (IV)[16] ~9.5 days[27]

Key Adverse Events

Peripheral neuropathy,

thrombocytopenia, herpes

zoster reactivation[17]

Diarrhea, constipation,

thrombocytopenia, peripheral

neuropathy[26]

Case Study 2: Vaborbactam (in Vabomere®)
Vaborbactam was developed specifically to address the growing threat of carbapenem-

resistant Enterobacterales (CRE), particularly those producing the KPC enzyme. Its cyclic

boronic acid structure provides potent inhibition across a range of serine β-lactamases.[9][19]

Table 3: Vaborbactam Inhibition Constants (Ki) for Key β-Lactamases
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Enzyme Enzyme Class Ki (nM) Clinical Relevance

KPC-2
Class A

Carbapenemase
69[9]

Primary target; major

cause of carbapenem

resistance.

CTX-M-15 Class A ESBL < 60

Common extended-

spectrum β-

lactamase.

SHV-12 Class A ESBL < 20

Common extended-

spectrum β-

lactamase.

AmpC Class C < 180

Cephalosporinase

found in many Gram-

negative bacteria.

OXA-48 Class D > 10,000
Poor inhibition; a

limitation of the drug.

NDM-1 Class B (Metallo) No inhibition

Not a serine

hydrolase; requires

different inhibitor

chemistry.

(Data compiled from

various sources,

including[9][19])

Conclusion and Future Directions
The journey of boronic acid drugs from concept to clinical reality is a testament to the power of

fundamental chemistry in solving complex biological problems. The initial success of

bortezomib demystified boron and paved the way for a new class of therapeutics that now

includes orally available cancer drugs, life-saving antibiotic combinations, and novel anti-

inflammatory agents.[1][3]

The future of this field is bright, with several exciting avenues of research:
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Novel Targets: Expanding the scope of boronic acid inhibitors to new enzyme classes and

disease pathways.

Targeted Delivery: Developing boronic acid prodrugs that are selectively activated in the

tumor microenvironment, for example, by high levels of reactive oxygen species (ROS).[29]

Diagnostic Applications: Utilizing the unique binding properties of boronic acids to develop

PET imaging agents for diagnostic purposes.[7]

Overcoming Resistance: Designing next-generation inhibitors that can overcome acquired

resistance mechanisms to current boronic acid drugs.

As our understanding of chemistry and biology deepens, the versatile boron atom is poised to

become an even more integral component of the medicinal chemist's toolkit, promising

innovative solutions for the most challenging diseases of our time.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological
Applications - PMC [pmc.ncbi.nlm.nih.gov]

2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological
Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal
Perspective - PMC [pmc.ncbi.nlm.nih.gov]

5. nbinno.com [nbinno.com]

6. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications -
MedChemComm (RSC Publishing) DOI:10.1039/C0MD00119H [pubs.rsc.org]

7. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.droracle.ai/articles/590160/what-is-the-potential-of-organoboronic-acids-and-their
https://pmc.ncbi.nlm.nih.gov/articles/PMC3703777/
https://www.benchchem.com/product/b1403563?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pubmed.ncbi.nlm.nih.gov/32967170/
https://pubmed.ncbi.nlm.nih.gov/32967170/
https://www.researchgate.net/publication/344382676_Boronic_Acids_and_Their_Derivatives_in_Medicinal_Chemistry_Synthesis_and_Biological_Applications
https://pmc.ncbi.nlm.nih.gov/articles/PMC9104566/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9104566/
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-boronic-acids-in-modern-pharmaceutical-synthesis-lo
https://pubs.rsc.org/en/content/articlehtml/2010/md/c0md00119h
https://pubs.rsc.org/en/content/articlehtml/2010/md/c0md00119h
https://pmc.ncbi.nlm.nih.gov/articles/PMC3703777/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1403563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. mdpi.com [mdpi.com]

9. Vaborbactam - Wikipedia [en.wikipedia.org]

10. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-
Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

11. mdpi.com [mdpi.com]

12. pnas.org [pnas.org]

13. What is the mechanism of Bortezomib? [synapse.patsnap.com]

14. Mechanism of Action - NINLARO® (ixazomib) [ninlarohcp.com]

15. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors
along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

16. Bortezomib - Wikipedia [en.wikipedia.org]

17. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

18. aacrjournals.org [aacrjournals.org]

19. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

20. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of
Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]

21. VABOMERE (meropenem and vaborbactam) Ç� How It Works [vabomere.com]

22. drugdiscoverytrends.com [drugdiscoverytrends.com]

23. Potent and selective peptidyl boronic acid inhibitors of the serine protease prostate-
specific antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

24. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed
[pubmed.ncbi.nlm.nih.gov]

25. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological
Applications [mdpi.com]

26. Ixazomib - Wikipedia [en.wikipedia.org]

27. New developments in the management of relapsed/refractory multiple myeloma – the
role of ixazomib - PMC [pmc.ncbi.nlm.nih.gov]

28. Ixazomib | C14H19BCl2N2O4 | CID 25183872 - PubChem [pubchem.ncbi.nlm.nih.gov]

29. droracle.ai [droracle.ai]

To cite this document: BenchChem. [Foreword: The Serendipitous Rise of Boron in Modern
Medicine]. BenchChem, [2026]. [Online PDF]. Available at:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.mdpi.com/1420-3049/26/7/2026
https://en.wikipedia.org/wiki/Vaborbactam
https://pmc.ncbi.nlm.nih.gov/articles/PMC3360951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3360951/
https://www.mdpi.com/1422-0067/26/9/4182
https://www.pnas.org/doi/10.1073/pnas.2022696118
https://synapse.patsnap.com/article/what-is-the-mechanism-of-bortezomib
https://www.ninlarohcp.com/mechanism-of-action
https://pmc.ncbi.nlm.nih.gov/articles/PMC10043448/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10043448/
https://en.wikipedia.org/wiki/Bortezomib
https://www.ncbi.nlm.nih.gov/books/NBK519559/
https://aacrjournals.org/mct/article/10/11/2029/91007/Bortezomib-Understanding-the-Mechanism-of
https://pmc.ncbi.nlm.nih.gov/articles/PMC6985712/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11200783/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11200783/
https://www.vabomere.com/how-it-works.html
https://www.drugdiscoverytrends.com/simple-synthesis-method-yields-boronic-acid-based-drugs/
https://pubmed.ncbi.nlm.nih.gov/18635003/
https://pubmed.ncbi.nlm.nih.gov/18635003/
https://pubmed.ncbi.nlm.nih.gov/24934348/
https://pubmed.ncbi.nlm.nih.gov/24934348/
https://www.mdpi.com/1420-3049/25/18/4323
https://www.mdpi.com/1420-3049/25/18/4323
https://en.wikipedia.org/wiki/Ixazomib
https://pmc.ncbi.nlm.nih.gov/articles/PMC5573039/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5573039/
https://pubchem.ncbi.nlm.nih.gov/compound/Ixazomib
https://www.droracle.ai/articles/590160/what-is-the-potential-of-organoboronic-acids-and-their
https://www.benchchem.com/product/b1403563#discovery-and-development-of-boronic-acid-drugs
https://www.benchchem.com/product/b1403563#discovery-and-development-of-boronic-acid-drugs
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1403563?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[https://www.benchchem.com/product/b1403563#discovery-and-development-of-boronic-
acid-drugs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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